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Compound Name: Chloroform-d

Cat. No.: B032938 Get Quote

A Comprehensive Guide to Chemical Shifts of Common Laboratory Solvents in Chloroform-d

For researchers, scientists, and professionals in drug development, accurate identification of

signals in Nuclear Magnetic Resonance (NMR) spectra is paramount. Samples are often

contaminated with residual solvents from synthesis, purification, or the NMR tube itself. This

guide provides a comprehensive comparison of ¹H and ¹³C NMR chemical shifts for common

laboratory solvents and other impurities when using Chloroform-d (CDCl₃) as the NMR

solvent. The data presented is compiled from highly reputable literature sources, ensuring

accuracy and reliability for your research needs.

Data Presentation: Chemical Shifts in CDCl₃
The chemical shifts of the residual protons in deuterated solvents are a key reference point.

For Chloroform-d, the residual CHCl₃ signal is observed at approximately 7.26 ppm in ¹H

NMR and 77.2 ppm in ¹³C NMR.[1] All other chemical shifts are reported relative to

tetramethylsilane (TMS) at 0.00 ppm.[2][3]

The following tables summarize the ¹H and ¹³C NMR chemical shifts of common laboratory

solvents and impurities in CDCl₃. It is important to note that chemical shift values can be

influenced by factors such as concentration, temperature, and the presence of other solutes.[4]

[5][6]

Table 1: ¹H NMR Chemical Shifts of Common Solvents and Impurities in CDCl₃
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Compound Chemical Shift (δ, ppm) Multiplicity

Acetone 2.17 s

Acetonitrile 2.10 s

Benzene 7.36 s

tert-Butanol 1.28 s

Chloroform 7.26 s

Cyclohexane 1.43 s

1,2-Dichloroethane 3.73 s

Dichloromethane 5.30 s

Diethyl ether 3.48 (q), 1.21 (t) q, t

Dimethylformamide (DMF) 8.03 (s), 2.92 (s), 2.88 (s) s, s, s

Dimethyl sulfoxide (DMSO) 2.54 s

1,4-Dioxane 3.71 s

Ethanol 3.72 (q), 1.25 (t) q, t

Ethyl acetate 4.12 (q), 2.05 (s), 1.26 (t) q, s, t

n-Hexane 1.29 (m), 0.88 (t) m, t

Methanol 3.49 s

n-Pentane 1.28 (m), 0.89 (t) m, t

2-Propanol 4.12 (sept), 1.22 (d) sept, d

Pyridine 8.62 (m), 7.69 (m), 7.32 (m) m, m, m

Tetrahydrofuran (THF) 3.76 (m), 1.85 (m) m, m

Toluene 7.27-7.17 (m), 2.36 (s) m, s

Water 1.56 s
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Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-

7515 and subsequent publications.[2][3][4]

Table 2: ¹³C NMR Chemical Shifts of Common Solvents and Impurities in CDCl₃
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Compound Chemical Shift (δ, ppm)

Acetone 206.7, 30.6

Acetonitrile 117.7, 1.3

Benzene 128.4

tert-Butanol 68.9, 31.6

Chloroform 77.2

Cyclohexane 27.1

1,2-Dichloroethane 44.9

Dichloromethane 53.8

Diethyl ether 66.0, 15.2

Dimethylformamide (DMF) 162.5, 36.2, 31.1

Dimethyl sulfoxide (DMSO) 40.5

1,4-Dioxane 67.2

Ethanol 58.6, 18.4

Ethyl acetate 171.1, 60.3, 21.0, 14.2

n-Hexane 31.8, 22.8, 14.2

Methanol 49.9

n-Pentane 34.6, 22.7, 14.0

2-Propanol 64.0, 25.4

Pyridine 150.2, 135.9, 123.6

Tetrahydrofuran (THF) 67.9, 25.7

Toluene 137.9, 129.2, 128.3, 125.5, 21.4

Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-

7515 and subsequent publications.[2][3][4]
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Experimental Protocols
The referenced data was primarily collected using the following general experimental

methodology:

Sample Preparation: Stock solutions of the impurity compounds were prepared.[3][4] For ¹H

NMR, a small volume (typically a few microliters) of the impurity or a stock solution was added

to approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]

For ¹³C NMR, a slightly more concentrated sample was often used.[2] Tetramethylsilane (TMS)

was added as an internal reference standard for chemical shifts (δ = 0.00 ppm).[2][4]

Deuterated chloroform (CDCl₃) is commercially available from suppliers like Cambridge Isotope

Laboratories.[7][8]

NMR Data Acquisition: NMR spectra were acquired on spectrometers operating at various

frequencies (e.g., 300, 500, or 600 MHz for ¹H).[3][4] Spectra were typically recorded at room

temperature (approximately 298 K or 24-25 °C).[3][4] The residual solvent peak of CDCl₃ was

used to lock the magnetic field frequency.

Data Referencing: All ¹H and ¹³C chemical shifts were referenced to the TMS signal at 0.00

ppm.[2] The residual solvent peak (CHCl₃ in CDCl₃) can also be used as a secondary

reference, with its chemical shift calibrated against TMS.[1]

Visualization of the NMR Referencing Workflow
The following diagram illustrates the logical workflow for identifying and referencing chemical

shifts of impurities in an NMR spectrum using Chloroform-d.
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Caption: Workflow for NMR sample preparation, data acquisition, and spectral analysis in

CDCl₃.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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